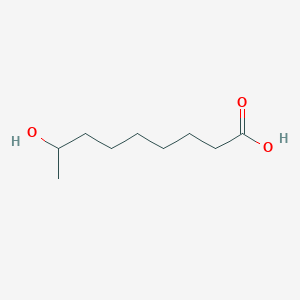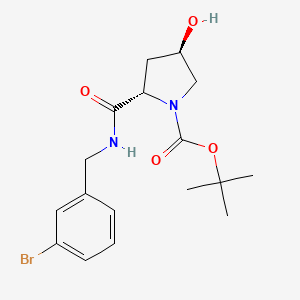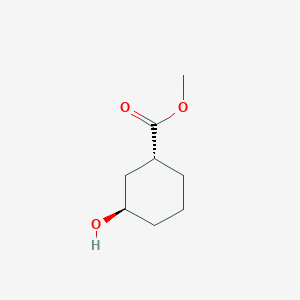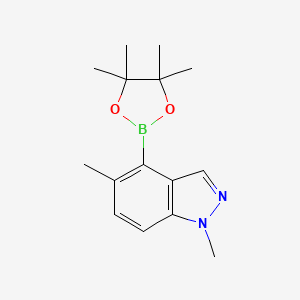
8-Hydroxynonanoic acid
Übersicht
Beschreibung
8-hydroxy-nonanoic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis from Olive Oil
Kang et al. (2020) constructed a biocatalytic system that significantly improved the productivity of ω-hydroxynonanoic acid from olive oil. By integrating adsorbent resin, strong base-anion exchange resin, and a cofactor regeneration system, they achieved concentrations 21- to 24-fold higher than previous methods. This development could enhance industrial biosynthesis of ω-hydroxynonanoic acid from olive oil (Kang, Tae‐Hun Kim, Jin‐Byung Park, & D. Oh, 2020).
Derivatives Preparation and Application
Kula et al. (1999) demonstrated a method for preparing 9-hydroxynonanoic acid and its ester derivatives using ozonolysis and electrochemical reduction. They transformed 9-hydroxynonanoic acid into various ester derivatives, including alkyl 9-acetoxynonanoates, showcasing its potential for diverse chemical syntheses (Kula, Smigielski, Quang, Grzelak, & Sikora, 1999).
De Novo Biosynthesis in Yeast
Wernig, Boles, and Oreb (2019) presented a method for the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol using the yeast Saccharomyces cerevisiae. Their approach involved using heterologous cytochrome P450 enzymes and showcased minimal toxicity even at higher concentrations, indicating potential for sustainable production methods (Wernig, Boles, & Oreb, 2019).
Liposome-Water Partitioning of Derivatives
Kaiser and Escher (2006) explored the partitioning of 8-hydroxyquinolines and their copper complexes into liposomes, providing insights into the bioavailability and toxicity of these compounds. Their findings highlight the importance of hydrophobicity and molecular size in the uptake and bioavailability of 8-hydroxyquinoline derivatives, which could guide future drug delivery and formulation research (Kaiser & Escher, 2006).
Antimicrobial Activity of Derivatives
Kuete et al. (2009) investigated the antimicrobial activities of compounds derived from Ficus ovata, including derivatives related to 8-hydroxyquinolines. Their findings demonstrated significant antimicrobial efficacy, suggesting the potential of these compounds as sources for new antimicrobial drugs (Kuete, Nana, Ngameni, Mbaveng, Keumedjio, & Ngadjui, 2009).
Synthesis and Biological Activity of Derivatives
Saadeh, Sweidan, and Mubarak (2020) reviewed the synthesis and biological activities of 8-Hydroxyquinoline derivatives. They highlighted their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, underscoring their importance in medicinal chemistry (Saadeh, Sweidan, & Mubarak, 2020).
Insights into Medicinal Chemistry Applications
Gupta, Luxami, and Paul (2021) provided insights into the medicinal chemistry applications of 8-Hydroxyquinolines. They focused on synthetic modifications to develop potent drug molecules for treating various diseases, emphasizing the importance of metal chelation properties (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
8-hydroxynonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUXJLCOPSLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415601 | |
| Record name | 8-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxynonanoic acid | |
CAS RN |
75544-92-2 | |
| Record name | 8-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
![4-[[3-(Pyrrolidin-1-ylmethyl)phenoxy]methyl]piperidine;dihydrochloride](/img/structure/B8229768.png)
![4-[[3-(Piperidin-4-ylmethoxy)phenyl]methyl]morpholine;dihydrochloride](/img/structure/B8229770.png)


![5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B8229782.png)
![(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B8229795.png)


![3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B8229822.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid](/img/structure/B8229836.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B8229839.png)